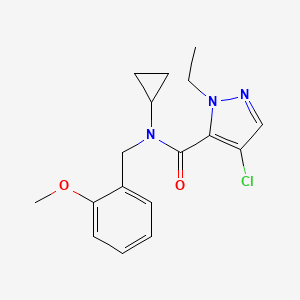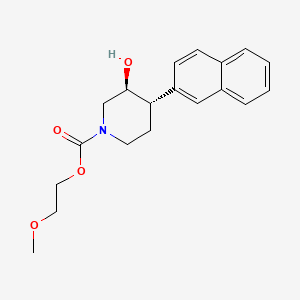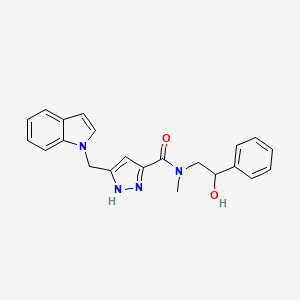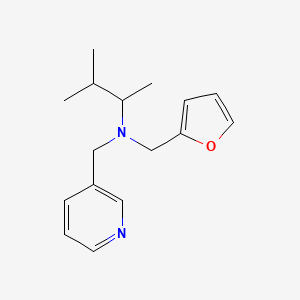
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide, also known as ABT-639, is a pyrazole derivative that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to have a high affinity for the T-type calcium channel, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking this channel, this compound can reduce the influx of calcium ions into cells, which can lead to a decrease in neuronal activity and a reduction in pain and other symptoms associated with various diseases.
Biochemical and Physiological Effects
In addition to its effects on the T-type calcium channel, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have an anxiolytic effect. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide for laboratory experiments is its selectivity for the T-type calcium channel. This makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of the T-type calcium channel, which could lead to the development of more effective therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential for use in combination with other drugs or therapies. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term studies.
Applications De Recherche Scientifique
4-chloro-N-cyclopropyl-1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in animal models of neuropathic pain, epilepsy, and anxiety disorders. Additionally, this compound has been investigated for its potential use in treating hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
4-chloro-N-cyclopropyl-2-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-21-16(14(18)10-19-21)17(22)20(13-8-9-13)11-12-6-4-5-7-15(12)23-2/h4-7,10,13H,3,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFHJBLESGDUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)N(CC2=CC=CC=C2OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B3818273.png)
![N-(3-ethoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3818278.png)

![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)

![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3818321.png)
![(2R*,4S*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3818329.png)

![4-biphenylyl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3818350.png)
![5-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3818358.png)
![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)
![6-(1-azepanyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818373.png)
![1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
![6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3818379.png)